molecular formula C17H16N2O2 B11316521 3-Methyl-4-phenyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

3-Methyl-4-phenyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11316521
M. Wt: 280.32 g/mol
InChI Key: INAYZKGIHICFGG-UHFFFAOYSA-N
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Description

3-METHYL-4-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a heterocyclic compound that features a unique structure combining an oxazole ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

3-METHYL-4-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-METHYL-4-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE exerts its effects involves interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-4-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to its fused oxazole-quinoline structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

3-methyl-4-phenyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C17H16N2O2/c1-10-14-15(11-6-3-2-4-7-11)16-12(8-5-9-13(16)20)18-17(14)21-19-10/h2-4,6-7,15,18H,5,8-9H2,1H3

InChI Key

INAYZKGIHICFGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CCCC3=O)C4=CC=CC=C4

Origin of Product

United States

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